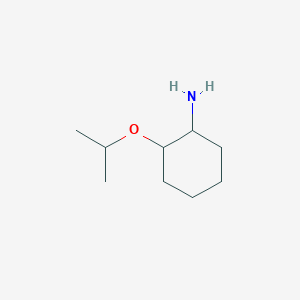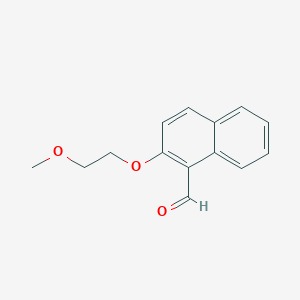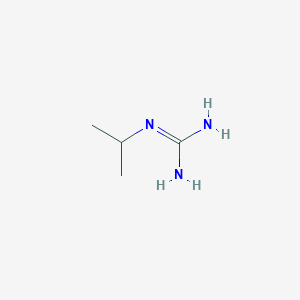
1-Isopropylguanidine
Descripción general
Descripción
1-Isopropylguanidine is a useful research compound. Its molecular formula is C4H11N3 and its molecular weight is 101.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Isopropylguanidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Isopropylguanidine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Selective Inhibition of Nitric Oxide Synthase : Aminoguanidine, a derivative of guanidine, has been found to selectively inhibit the cytokine-inducible isoform of nitric oxide synthase, which is linked to the overproduction of nitric oxide in certain disease states. This suggests its potential use in treating diseases characterized by pathological overproduction of nitric oxide (Misko et al., 1993).
Prevention of Advanced Glycation Endproducts Formation : Aminoguanidine is a prototype agent for preventing the formation of advanced glycation endproducts (AGEs). It reacts with alpha, beta-dicarbonyl compounds to prevent AGE formation, indicating its potential in treating vascular complications in diabetes and other AGE-related disorders (Thornalley, 2003).
Use in Mutagenesis Studies : Nitrosoguanidine, another guanidine derivative, is a powerful mutagen used in genetic studies. It has been utilized for inducing mutations in bacteria, such as Escherichia coli, aiding in chromosome mapping and genetic research (Guerola et al., 1971).
Inhibition of Urokinase-Type Plasminogen Activator : Isoquinolinylguanidines, compounds derived from guanidine, have been developed as inhibitors of urokinase-type plasminogen activator. This suggests their potential application in the treatment of chronic dermal ulcers (Fish et al., 2007).
Deprotection of Silyl and Acetyl Groups in Organic Synthesis : Tetramethylguanidine, a nitrogen organic base, has been used as a reagent for the chemoselective deprotection of both silyl and acetyl groups on acidic hydroxyl groups, such as phenol and carboxylic acid, without affecting aliphatic silyl and acetyl groups (Oyama & Kondo, 2003).
DNA Damage by Free Radical Production : Studies on Aminoguanidine have shown that it can cause damage to DNA through free radical production, highlighting the need for caution in its clinical use (Suji & Sivakami, 2006).
Treatment of Diabetes Mellitus : Amyl- and isoamylbiguanide have been explored in the treatment of diabetes mellitus, indicating the potential therapeutic applications of guanidine derivatives in managing blood sugar levels (Odell et al., 1958).
Propiedades
IUPAC Name |
2-propan-2-ylguanidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N3/c1-3(2)7-4(5)6/h3H,1-2H3,(H4,5,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEKTDVGUQCDBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=C(N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropylguanidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



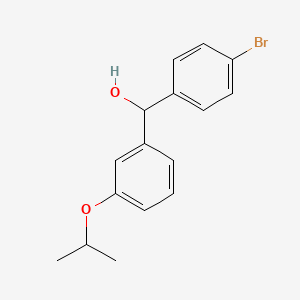
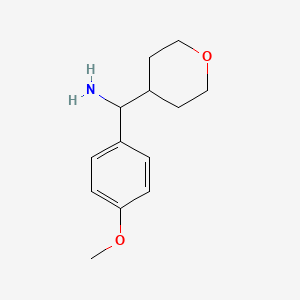
amine](/img/structure/B7859707.png)
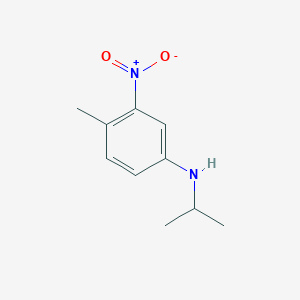

![(E)-3-[4-(dimethylamino)phenyl]prop-2-enamide](/img/structure/B7859724.png)

![N-[2-(4-Fluorophenyl)ethyl]acrylamide](/img/structure/B7859747.png)


